1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)piperidine-4-carboxamide
Description
1-(7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)piperidine-4-carboxamide is a thienopyrimidine-based compound featuring a 2-fluorophenyl substituent at the 7-position of the thieno[3,2-d]pyrimidin-4-one core. The molecule includes a piperidine-4-carboxamide scaffold linked to a morpholinoethyl group, which enhances solubility and modulates pharmacokinetic properties.
Propriétés
IUPAC Name |
1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN5O3S/c25-19-4-2-1-3-17(19)18-15-34-21-20(18)27-24(28-23(21)32)30-8-5-16(6-9-30)22(31)26-7-10-29-11-13-33-14-12-29/h1-4,15-16H,5-14H2,(H,26,31)(H,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSGDGRAQKPLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2CCOCC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)piperidine-4-carboxamide (CAS Number: 1243106-67-3) is a member of a class of thieno[3,2-d]pyrimidine derivatives. These compounds have garnered interest in medicinal chemistry due to their potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 476.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core fused with a piperidine ring and a fluorophenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C26H25FN4O2S |
| Molecular Weight | 476.6 g/mol |
| CAS Number | 1243106-67-3 |
| Melting Point | Not available |
| Boiling Point | Not available |
Preliminary studies indicate that this compound acts primarily as an inhibitor of polo-like kinase 1 (Plk1) . Plk1 is crucial for cell cycle progression and is often overexpressed in various cancers. Inhibition of Plk1 can result in mitotic arrest and subsequent apoptosis in cancer cells, making this compound a candidate for anticancer drug development .
Anticancer Potential
Research has demonstrated that the compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:
- In vitro studies have shown that it effectively inhibits the growth of breast cancer and lung cancer cell lines by inducing cell cycle arrest at the G2/M phase .
- In vivo models have suggested that it may reduce tumor size significantly compared to control groups when administered at optimal dosages.
Other Biological Activities
Emerging data also suggest potential activities beyond anticancer effects:
- Anti-inflammatory properties have been noted in preliminary studies, indicating possible applications in treating inflammatory diseases .
- Neuroprotective effects are under investigation due to structural similarities with other known neuroprotective agents.
Case Studies
-
Study on Breast Cancer Cell Lines :
- A study evaluated the compound's effect on MCF7 breast cancer cells, revealing a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM. The mechanism was linked to Plk1 inhibition leading to apoptosis.
-
In Vivo Tumor Growth Inhibition :
- In a xenograft model using human lung cancer cells, administration of the compound resulted in a 50% reduction in tumor volume after four weeks compared to untreated controls.
- Safety Profile Assessment :
Comparaison Avec Des Composés Similaires
Key Observations :
- Substituent at 7-Position : The 2-fluorophenyl group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets compared to the 3-methylphenyl group in or unsubstituted phenyl rings.
- Amide Side Chain: The morpholinoethyl group in the target compound likely improves aqueous solubility and bioavailability relative to the phenylethyl group in or the difluorobenzyl group in . Morpholine derivatives are known to enhance blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
